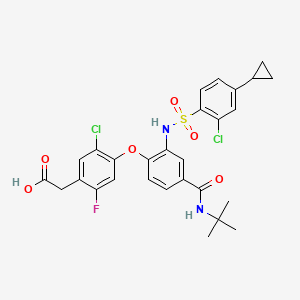

![molecular formula C22H29ClN4O B611760 3-[(3R)-4-(adamantane-1-carbonyl)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile;hydrochloride](/img/structure/B611760.png)

3-[(3R)-4-(adamantane-1-carbonyl)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile;hydrochloride

Übersicht

Beschreibung

VU 0469650 Hydrochlorid ist ein potenter und selektiver negativer allosterischer Modulator des metabotropen Glutamatrezeptors 1 (mGlu1). Es zeigt eine über 100-fache Selektivität für mGlu1 gegenüber anderen metabotropen Glutamatrezeptoren (mGlu2-8) und 68 anderen G-Protein-gekoppelten Rezeptoren, Ionenkanälen, Kinasen und Transportern . Diese Verbindung ist gehirndurchlässig und wurde als Werkzeugverbindung in verschiedenen wissenschaftlichen Studien eingesetzt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von VU 0469650 Hydrochlorid umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung des Piperazinrings, die Einführung des Tricyclo[3.3.1.1^3,7]decan-Moleküls und die abschließende Kupplung mit der Pyridincarbonitril-Gruppe. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und Ethanol bei Reaktionstemperaturen von Raumtemperatur bis zu Rückflussbedingungen .

Industrielle Produktionsmethoden

Die industrielle Produktion von VU 0469650 Hydrochlorid folgt ähnlichen Synthesewegen wie die Synthese im Labormaßstab, wird aber für die großtechnische Produktion optimiert. Dies umfasst die Verwendung größerer Reaktionsgefäße, kontinuierlicher Durchflussreaktoren und automatisierter Reinigungssysteme, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

VU 0469650 Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene, Alkylierungsmittel und Nukleophile.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann die Oxidation beispielsweise oxidierte Derivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen ergeben, während die Reduktion reduzierte Formen mit weniger Sauerstoffatomen erzeugen kann .

Wissenschaftliche Forschungsanwendungen

VU 0469650 Hydrochlorid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Werkzeugverbindung zur Untersuchung der Modulation des metabotropen Glutamatrezeptors 1.

Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Signalwege und die Neurotransmitterfreisetzung.

Medizin: Untersucht wegen seiner potenziellen therapeutischen Wirkungen bei neurologischen Erkrankungen wie Schizophrenie und Angstzuständen.

Industrie: Verwendung bei der Entwicklung neuer pharmakologischer Wirkstoffe, die auf metabotrope Glutamatrezeptoren abzielen

Wirkmechanismus

VU 0469650 Hydrochlorid entfaltet seine Wirkung, indem es selektiv den durch Glutamat induzierten Kalziumeinstrom in menschlichen Zellen, die den metabotropen Glutamatrezeptor 1 exprimieren, hemmt. Diese Hemmung erfolgt durch negative allosterische Modulation, wobei die Verbindung an eine Stelle bindet, die von der Glutamatbindungsstelle verschieden ist, was zu einer Konformationsänderung führt, die die Rezeptoraktivität reduziert. Dieser Mechanismus beinhaltet verschiedene molekulare Ziele und Pfade, darunter die Signaltransduktion von G-Protein-gekoppelten Rezeptoren und die intrazelluläre Kalziumregulation .

Wirkmechanismus

Target of Action

VU 0469650 hydrochloride is a potent and selective negative allosteric modulator of the metabotropic glutamate receptor 1 (mGlu1) . mGlu1 is a type of G protein-coupled receptor (GPCR) that plays a crucial role in the central nervous system, mediating excitatory synaptic transmission .

Mode of Action

This binding changes the receptor’s conformation, reducing its response to glutamate . Specifically, VU 0469650 hydrochloride selectively inhibits glutamate-induced calcium influx in human mGluR1-expressing cells .

Biochemical Pathways

The primary biochemical pathway affected by VU 0469650 hydrochloride is the glutamatergic signaling pathway . By inhibiting the mGlu1 receptor, VU 0469650 hydrochloride reduces the intracellular calcium levels, which in turn can affect various downstream signaling pathways, including those involved in synaptic plasticity, learning, and memory .

Pharmacokinetics

This suggests that it can cross the blood-brain barrier, which is crucial for its activity in the central nervous system .

Result of Action

The molecular and cellular effects of VU 0469650 hydrochloride’s action primarily involve the modulation of glutamatergic signaling . By inhibiting the mGlu1 receptor, this compound can modulate synaptic transmission in the brain, potentially affecting processes such as learning and memory .

Action Environment

The action, efficacy, and stability of VU 0469650 hydrochloride can be influenced by various environmental factorsFor instance, the storage temperature for VU 0469650 hydrochloride is recommended to be 2-8°C , suggesting that higher temperatures could potentially affect its stability.

Biochemische Analyse

Biochemical Properties

VU 0469650 hydrochloride selectively inhibits glu-induced Ca2+ influx in human mGluR1-expressing HEK 293A . It has no affinity toward a panel of 68 clinically relevant GPCRs, ion channels, kinases, and transporters .

Cellular Effects

It is known that it can modulate the antipsychotic activity of M4 muscarinic receptor PAM VU0467154 and that of the M1/M4 agonist xanomeline .

Molecular Mechanism

The molecular mechanism of VU 0469650 hydrochloride involves its role as a negative allosteric modulator of mGlu 1 . It selectively inhibits glu-induced Ca2+ influx in human mGluR1-expressing HEK 293A .

Dosage Effects in Animal Models

It has been reported that prior administration of VU 0469650 hydrochloride in mice in vivo (60 mg/kg i.p.) modulates the antipsychotic activity of M4 muscarinic receptor PAM VU0467154 and that of the M1/M4 agonist xanomeline .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of VU 0469650 hydrochloride involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the piperazine ring, the introduction of the tricyclo[3.3.1.1^3,7]decane moiety, and the final coupling with the pyridinecarbonitrile group. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with reaction temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of VU 0469650 hydrochloride follows similar synthetic routes as the laboratory-scale synthesis but is optimized for large-scale production. This includes the use of larger reaction vessels, continuous flow reactors, and automated purification systems to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

VU 0469650 hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer oxygen atoms .

Wissenschaftliche Forschungsanwendungen

VU 0469650 hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the modulation of metabotropic glutamate receptor 1.

Biology: Investigated for its effects on cellular signaling pathways and neurotransmitter release.

Medicine: Explored for its potential therapeutic effects in neurological disorders such as schizophrenia and anxiety.

Industry: Utilized in the development of new pharmacological agents targeting metabotropic glutamate receptors

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

VU 0467154 Hydrochlorid: Ein weiterer negativer allosterischer Modulator des metabotropen Glutamatrezeptors 1 mit ähnlicher Selektivität und Potenz.

VU 0469650 Hydrochlorid: Zeigt einzigartige strukturelle Merkmale, wie z. B. das Tricyclo[3.3.1.1^3,7]decan-Molekül, die zu seiner hohen Selektivität und Gehirndurchlässigkeit beitragen

Einzigartigkeit

VU 0469650 Hydrochlorid zeichnet sich durch seine hohe Selektivität für den metabotropen Glutamatrezeptor 1, seine Gehirndurchlässigkeit und seine potente negative allosterische Modulation aus. Diese Eigenschaften machen es zu einer wertvollen Werkzeugverbindung für die Untersuchung der Rolle metabotroper Glutamatrezeptoren in verschiedenen physiologischen und pathologischen Prozessen .

Eigenschaften

IUPAC Name |

3-[(3R)-4-(adamantane-1-carbonyl)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O.ClH/c1-15-14-25(20-3-2-4-24-19(20)13-23)5-6-26(15)21(27)22-10-16-7-17(11-22)9-18(8-16)12-22;/h2-4,15-18H,5-12,14H2,1H3;1H/t15-,16?,17?,18?,22?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENVAZRENOYZGQ-GUIQYPADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)C23CC4CC(C2)CC(C4)C3)C5=C(N=CC=C5)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1C(=O)C23CC4CC(C2)CC(C4)C3)C5=C(N=CC=C5)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

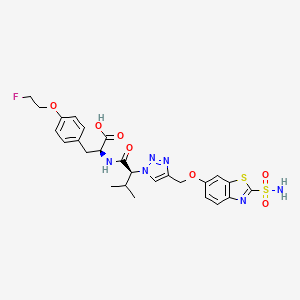

![2-[4-(2-Aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B611681.png)

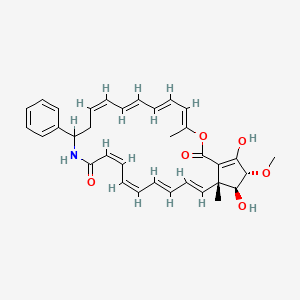

![[(3Z,7E)-8-(hydroxymethyl)-1,5-dimethyl-5-(4-methylpent-3-enyl)-12-oxabicyclo[9.1.0]dodeca-3,7-dien-2-yl] 3-methylbut-2-enoate](/img/structure/B611684.png)